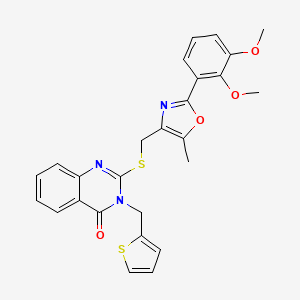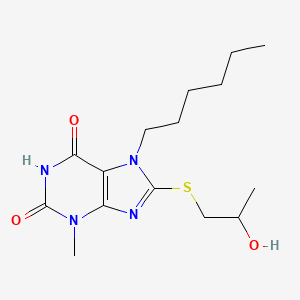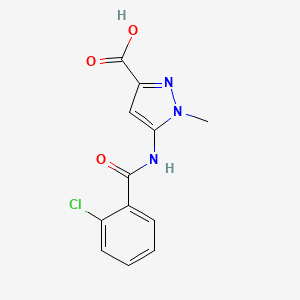
5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (5CBMPCA) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a substrate in enzyme reactions. It has been used in the development of new drugs and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Characterization
A related compound, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid, was synthesized and characterized, providing insights into the molecular structure and interactions with target proteins like EGFR (Reddy et al., 2022).
Coordination Complexes
Research on similar pyrazole-dicarboxylate acid derivatives led to the synthesis of mononuclear CuII/CoII coordination complexes. This highlights the potential of such compounds in developing new coordination chemistry applications (Radi et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This suggests that compounds like 5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid could have applications in protecting metals from corrosion (Herrag et al., 2007).
Antifungal Activity
A study on similar compounds found that certain pyrazole derivatives exhibited significant antifungal activity against various fungal strains, suggesting potential agricultural or pharmaceutical applications (Liu et al., 2020).
Structural and Spectral Studies
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combines experimental and theoretical approaches to understand the molecular structure, which can inform the development of related compounds for various applications (Viveka et al., 2016).
Coordination Polymers
The creation of coordination polymers using similar compounds demonstrates their potential in material science, particularly in the development of new types of polymers with unique properties (Cheng et al., 2017).
Propriétés
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-10(6-9(15-16)12(18)19)14-11(17)7-4-2-3-5-8(7)13/h2-6H,1H3,(H,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYUIFAMGAUKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

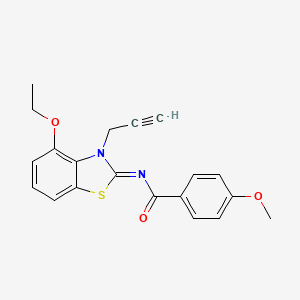
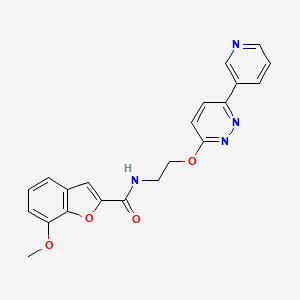
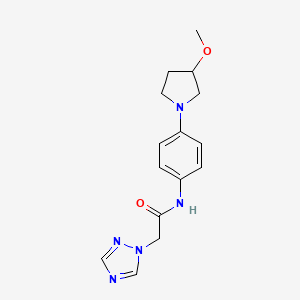
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)

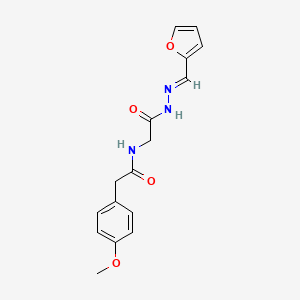
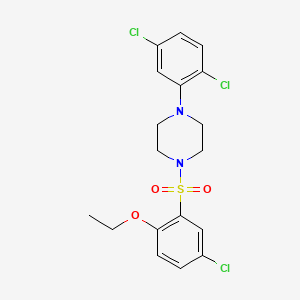
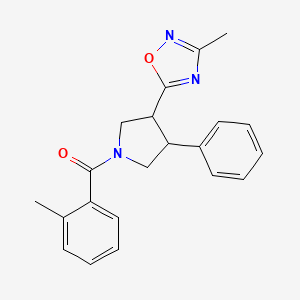
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)
